5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methoxyethyl group, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the substituents. Common synthetic routes may involve:
Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The fluorophenyl, hydroxy, methoxyethyl, and methylbenzoyl groups can be introduced through various substitution reactions, often requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Use of Catalysts: Catalysts can be employed to enhance reaction rates and selectivity.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice can be optimized to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- 5-(2-bromophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
5-(2-fluorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c1-13-7-9-14(10-8-13)19(24)17-18(15-5-3-4-6-16(15)22)23(11-12-27-2)21(26)20(17)25/h3-10,18,24H,11-12H2,1-2H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYXBCOTHIWFU-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3F)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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